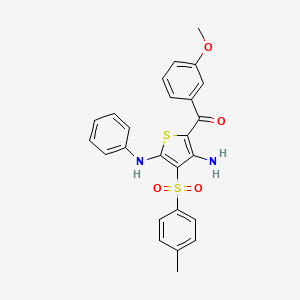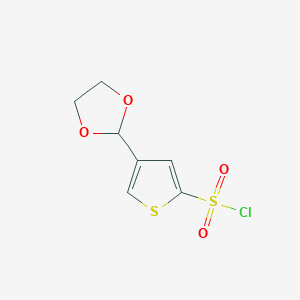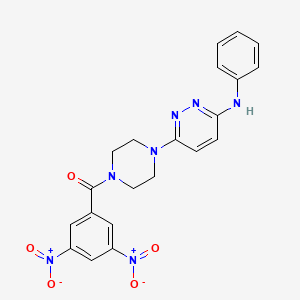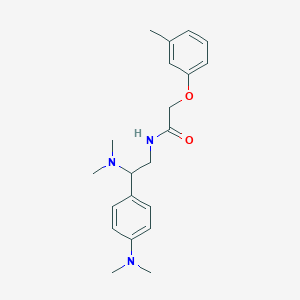
(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone, also known as Compound A, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A is not fully understood, but it is believed to act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This may lead to the inhibition of cell growth and proliferation, making it a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of inflammatory responses. These effects may be beneficial in the treatment of cancer, inflammation, and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions, making it difficult to interpret results. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for the study of (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A. One area of focus could be the development of more potent and selective derivatives of (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A for use as therapeutic agents. Another area of focus could be the study of its potential applications in materials science and organic electronics. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential as a diagnostic tool for various diseases.
Synthesemethoden
(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A can be synthesized through a multi-step process starting with the reaction between 3-methoxybenzaldehyde and thiophene-2-carboxylic acid. This intermediate is then reacted with tosyl chloride to obtain the tosylated thiophene intermediate. Finally, the tosylated thiophene intermediate is reacted with aniline to obtain (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. In materials science, (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A has been studied for its potential use in the development of organic semiconductors and other electronic devices.
Eigenschaften
IUPAC Name |
[3-amino-5-anilino-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-16-11-13-20(14-12-16)33(29,30)24-21(26)23(22(28)17-7-6-10-19(15-17)31-2)32-25(24)27-18-8-4-3-5-9-18/h3-15,27H,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYMGHUQBJWHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2899200.png)

![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2899204.png)

![Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2899206.png)
![N,1-diallyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2899208.png)





![6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid](/img/structure/B2899221.png)

